(4E)-4-(Cyclohexylimino)-5,5-dimethoxypentan-1-ol
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Overview
Description
(4E)-4-(Cyclohexylimino)-5,5-dimethoxypentan-1-ol is an organic compound characterized by its unique structure, which includes a cyclohexyl group, an imino group, and two methoxy groups attached to a pentanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4E)-4-(Cyclohexylimino)-5,5-dimethoxypentan-1-ol typically involves the reaction of cyclohexylamine with a suitable aldehyde or ketone, followed by the introduction of methoxy groups. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the formation of the imino group.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized to minimize waste and energy consumption, adhering to green chemistry principles.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group may be converted to a carbonyl group.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products:
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4E)-4-(Cyclohexylimino)-5,5-dimethoxypentan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (4E)-4-(Cyclohexylimino)-5,5-dimethoxypentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The imino group can form hydrogen bonds or ionic interactions with active sites, while the methoxy groups may enhance its solubility and bioavailability. The compound’s effects are mediated through pathways involving signal transduction and metabolic processes.
Comparison with Similar Compounds
(4E)-4-(Cyclohexylimino)-5,5-dimethoxypentan-2-ol: Similar structure but with a different position of the hydroxyl group.
(4E)-4-(Cyclohexylimino)-5,5-dimethoxypentan-1-one: Contains a carbonyl group instead of a hydroxyl group.
(4E)-4-(Cyclohexylimino)-5,5-dimethoxypentan-1-amine: Contains an amine group instead of a hydroxyl group.
Uniqueness: (4E)-4-(Cyclohexylimino)-5,5-dimethoxypentan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
67243-04-3 |
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Molecular Formula |
C13H25NO3 |
Molecular Weight |
243.34 g/mol |
IUPAC Name |
4-cyclohexylimino-5,5-dimethoxypentan-1-ol |
InChI |
InChI=1S/C13H25NO3/c1-16-13(17-2)12(9-6-10-15)14-11-7-4-3-5-8-11/h11,13,15H,3-10H2,1-2H3 |
InChI Key |
NJMZSXOPQBPURM-UHFFFAOYSA-N |
Canonical SMILES |
COC(C(=NC1CCCCC1)CCCO)OC |
Origin of Product |
United States |
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